molecular formula C20H18N2O6 B2375486 3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid CAS No. 1291831-33-8

3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B2375486
CAS No.: 1291831-33-8
M. Wt: 382.372
InChI Key: NJBLPZVTGWRPTE-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core octahydropyrrolo[3,4-c]pyrrole structure. This can be achieved through cyclization reactions involving appropriate precursors. The phenyl and hydroxyl groups are introduced through subsequent reactions, often involving electrophilic aromatic substitution and hydroxylation processes.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The carbonyl groups can be reduced to form alcohols.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of alcohols.

  • Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its structural similarity to natural compounds may make it useful in studying biological processes.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: Its unique properties may find use in materials science and other industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Indole derivatives: These compounds share structural similarities and may have overlapping biological activities.

  • Phenolic acids: Compounds like gallic acid and ellagic acid have similar phenyl and carboxylic acid groups.

Uniqueness: 3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is unique due to its complex structure and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

1-(2-hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-28-12-9-5-8-11(17(12)23)15-13-14(16(21-15)20(26)27)19(25)22(18(13)24)10-6-3-2-4-7-10/h2-9,13-16,21,23H,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBLPZVTGWRPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2C3C(C(N2)C(=O)O)C(=O)N(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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